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molecular formula C11H12N2O2S B8407041 Ethyl 2,3-dihydro-5-phenyl-1,3,4-thiadiazole-2-carboxylate

Ethyl 2,3-dihydro-5-phenyl-1,3,4-thiadiazole-2-carboxylate

Cat. No. B8407041
M. Wt: 236.29 g/mol
InChI Key: URRPOOXYCCSUPT-UHFFFAOYSA-N
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Patent
US04927822

Procedure details

A solution of benzenecarbothioic acid hydrazide (0.4g) and ethyl glyoxylate (0.4g) in ethanol (1 ml) was stirred at room temperature for 2 hours. The solvent was removed by evaporation and the residue re-evaporated with toluene (x2) to yield the sub-title product (0.7g) as a gum.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
ethyl glyoxylate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([NH:9][NH2:10])=[S:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[CH:12]=O>C(O)C>[C:1]1([C:7]2[S:8][CH:12]([C:11]([O:15][CH2:16][CH3:17])=[O:14])[NH:10][N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=S)NN
Name
ethyl glyoxylate
Quantity
0.4 g
Type
reactant
Smiles
C(C=O)(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue re-evaporated with toluene (x2)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NNC(S1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 112.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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